molecular formula C15H17NO4 B11807532 5,8-Dimethoxy-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one

5,8-Dimethoxy-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one

Katalognummer: B11807532
Molekulargewicht: 275.30 g/mol
InChI-Schlüssel: KJDSVGMCDRTZBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,8-Dimethoxy-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dimethoxy-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one typically involves multi-step organic reactions. A common route might include:

    Starting Material: The synthesis may begin with a substituted aniline or a similar aromatic compound.

    Cyclization: The intermediate is subjected to cyclization reactions to form the quinoline core.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include:

    Catalysis: Using efficient catalysts to speed up the reaction.

    Purification: Employing techniques like crystallization or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5,8-Dimethoxy-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the quinoline ring or side chains.

    Substitution: Electrophilic or nucleophilic substitution reactions can replace specific atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce partially hydrogenated quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 5,8-Dimethoxy-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one would involve its interaction with specific molecular targets. This could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Pathway Interference: Affecting biochemical pathways involved in disease processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinoline: The parent compound with a similar core structure.

    8-Hydroxyquinoline: Known for its antimicrobial properties.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

Uniqueness

5,8-Dimethoxy-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one is unique due to its specific functional groups, which may confer distinct biological activities or chemical reactivity compared to other quinoline derivatives.

Eigenschaften

Molekularformel

C15H17NO4

Molekulargewicht

275.30 g/mol

IUPAC-Name

5,8-dimethoxy-2-methyl-1-(2-oxopropyl)quinolin-4-one

InChI

InChI=1S/C15H17NO4/c1-9-7-11(18)14-12(19-3)5-6-13(20-4)15(14)16(9)8-10(2)17/h5-7H,8H2,1-4H3

InChI-Schlüssel

KJDSVGMCDRTZBI-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=O)C2=C(C=CC(=C2N1CC(=O)C)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.